12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Overview
Description
GW296115X: is an indolocarbazole compound with methoxy groups at positions 3 and 9 and an additional fused pyrrolidine-2,5-dione ring . It is a staurosporine-derivative with an improved kinase selectivity profile . This compound is known for its ability to inhibit BRSK2 kinase, platelet-derived growth factor-dependent receptor autophosphorylation, and cell proliferation .
Chemical Reactions Analysis
GW296115X undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its functional groups and overall structure.
Substitution: Substitution reactions can occur at the methoxy groups or other reactive sites on the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction being carried out.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
GW296115X has several scientific research applications, including:
Mechanism of Action
GW296115X exerts its effects by activating adenosine monophosphate-activated protein kinase, which enhances bacterial degradation via autophagy . It inhibits BRSK2 kinase and platelet-derived growth factor-dependent receptor autophosphorylation, leading to reduced cell proliferation . The compound’s mechanism of action involves the induction of autophagic flux through adenosine monophosphate-activated protein kinase activation, which helps in the degradation of intracellular bacteria .
Comparison with Similar Compounds
GW296115X is unique due to its improved kinase selectivity profile and its ability to activate adenosine monophosphate-activated protein kinase . Similar compounds include:
GW633459A: Another kinase inhibitor with host-directed therapeutic effects against intracellular MRSA.
Staurosporine: The parent compound from which GW296115X is derived, known for its broad kinase inhibitory activity.
Lapatinib: A kinase inhibitor structurally related to GW633459A, used in cancer therapy.
GW296115X stands out due to its specific activation of adenosine monophosphate-activated protein kinase and its potential as a host-directed therapy against intracellular bacterial infections .
Properties
IUPAC Name |
7,19-dimethoxy-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4/c1-28-9-3-5-13-11(7-9)15-17-18(22(27)25-21(17)26)16-12-8-10(29-2)4-6-14(12)24-20(16)19(15)23-13/h3-8,23-24H,1-2H3,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTURXDQKJRHSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C4C(=C5C(=C23)C(=O)NC5=O)C6=C(N4)C=CC(=C6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420508 | |
Record name | 7,19-dimethoxy-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118458-58-5 | |
Record name | 7,19-dimethoxy-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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